4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester (CAS 41595-34-0) is a synthetic small-molecule building block belonging to the N-(2-hydroxyethyl)piperazine class, featuring a benzoic acid methyl ester moiety linked via a methylene bridge. With a molecular formula of C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and drug discovery, particularly for constructing central nervous system and oncology-targeted compound libraries.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 41595-34-0
Cat. No. B1300259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
CAS41595-34-0
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCO
InChIInChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3
InChIKeyIJRVVDLIBWNIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester (CAS 41595-34-0): Chemical Class, Physicochemical Profile, and Procurement Baseline


4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester (CAS 41595-34-0) is a synthetic small-molecule building block belonging to the N-(2-hydroxyethyl)piperazine class, featuring a benzoic acid methyl ester moiety linked via a methylene bridge [1]. With a molecular formula of C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry and drug discovery, particularly for constructing central nervous system and oncology-targeted compound libraries . The compound serves as a bifunctional scaffold due to the presence of both a primary hydroxyl handle and a carboxylate ester, enabling orthogonal derivatization strategies.

Why Generic Substitution of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester Is Not Feasible: A Structural and Functional Analysis


In-class piperazine derivatives cannot simply be interchanged for 4-[4-(2-hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester because its specific substitution pattern—a benzoic acid methyl ester at one piperazine nitrogen and a 2-hydroxyethyl group at the other—creates a unique, unsymmetrical bifunctional architecture. Common alternatives like simple N-alkyl piperazines or the carboxylic acid analog (CAS 938348-99-3) lack the orthogonal reactivity required for sequential, chemoselective transformations . As a result, their use can lead to divergent synthetic pathways, altered purification profiles, and ultimately different final compound libraries, making the specific methyl ester/hydroxyethyl combination critical for reproducible synthetic planning and procurement [1]. This non-interchangeability is a direct consequence of the quantifiable differences in physicochemical properties and reactivity detailed below.

Quantitative Differentiation Evidence for 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester vs. Its Closest Analogs


Enhanced Polarity and Aqueous Solubility Potential vs. Unsubstituted Piperazine Analog (CAS 86620-81-7)

Compared to the des-hydroxyethyl analog methyl 4-[(piperazin-1-yl)methyl]benzoate, the target compound exhibits a lower computed XLogP3 (0.7 vs. 1.0) and a higher Topological Polar Surface Area (53.0 Ų vs. 41.6 Ų), indicating greater hydrophilicity and potentially improved aqueous solubility profiles [1][2]. This shift in polarity is due to the introduction of the hydrogen-bond-capable 2-hydroxyethyl moiety.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Increased Rotatable Bond Count and Molecular Flexibility vs. Unsubstituted Piperazine Analog

The target compound possesses 6 rotatable bonds compared to 4 for the des-hydroxyethyl analog methyl 4-[(piperazin-1-yl)methyl]benzoate [1][2]. The additional two rotatable bonds originate from the 2-hydroxyethyl side chain, granting the molecule greater conformational freedom. While this increased flexibility may influence entropic binding penalties, it also allows the terminal hydroxyl group to sample a wider range of orientations for potential target engagement or further synthetic elaboration.

Conformational Analysis Molecular Design Drug Discovery

Bifunctional Orthogonal Reactivity vs. Carboxylic Acid Analog (CAS 938348-99-3)

Unlike the corresponding carboxylic acid derivative 4-[4-(2-hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid (CAS 938348-99-3), the methyl ester form of the target compound enables chemoselective reactions at the hydroxyl group without competitive acyl substitution at the benzoate position . This orthogonal reactivity is critical for synthetic sequences where the ester is intended to remain intact during hydroxyl modifications (e.g., tosylation, oxidation to aldehyde, or Mitsunobu reactions), whereas the free acid would require additional protection/deprotection steps, increasing step count and reducing overall yield.

Synthetic Chemistry Building Blocks Orthogonal Protection

Commercially Available Purity Grade for Direct Use in Parallel Synthesis

The target compound is available from multiple reputable vendors at ≥95% purity, suitable for direct use in parallel medicinal chemistry without further purification . In contrast, less functionalized analogs such as methyl 4-(piperazin-1-ylmethyl)benzoate are often offered only as custom synthesis products with variable lead times and purity levels, introducing uncertainty into library production schedules.

High-Throughput Synthesis Compound Management Quality Control

Optimal Procurement and Application Scenarios for 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester


Medicinal Chemistry Library Synthesis Requiring a Bifunctional Piperazine Scaffold

The compound serves as an ideal core scaffold for generating diverse CNS- or oncology-focused compound libraries. The methyl ester can be hydrolyzed to the acid for amide coupling, while the primary hydroxyl can independently undergo sulfonylation, etherification, or oxidation to an aldehyde, enabling two-directional diversification without cross-reactivity [1][2].

Early-Stage Solubility Profiling and Lead Optimization Campaigns

With its moderate XLogP3 of 0.7 compared to more lipophilic piperazine analogs (e.g., XLogP3 ~1.0 for the des-hydroxyethyl variant), the compound is suitable for SAR studies aimed at improving aqueous solubility and reducing logP-driven off-target toxicity [1]. Researchers can use this scaffold to systematically explore the impact of polarity on pharmacokinetic parameters.

Development of Novel Antimalarial Chemotypes via Hydroxyethylpiperazine Intermediates

The hydroxyethylpiperazine moiety present in the target compound is a recognized pharmacophore in aspartyl protease inhibitor programs targeting plasmepsin II in Plasmodium falciparum [2]. This compound can be employed as a key intermediate for synthesizing hydroxyethylamine-derived antimalarial agents, where the methyl benzoate group provides a convenient anchoring point for further SAR exploration.

Parallel Chemistry Workflows Requiring Pre-Qualified, High-Purity Building Blocks

Given its commercial availability at ≥95% purity from multiple suppliers, the compound is ready for immediate use in automated parallel synthesis platforms, minimizing the risk of failed reactions due to unknown impurities and reducing quality control lead times .

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